- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Cas no 91-20-3 (Naphthalene)
Naphthalene structure
Naphthalene
Naphthalene Properties
Names and Identifiers
-
- Naphthalene
- naphthalene, pure
- Melting point standard naphthalene
- 'LGC' (2402)
- 'LGC' (2603)
- 1-NAPHTHALENE
- TAR CAMPHOR
- NAPTHALENE
- NAPTHALIN
- NAPHTHENE
- Naphthalene solution
- 0PHTHALENE CRUDE
- 4 INCH DIAMETER
- Albocarbon
- Camphor tar
- Melting point standard 79-81C
- MIXED DIMETHYLNAPHTHALENE DISTILLATE
- Moth balls
- Moth flakes
- NAPHTALENE
- NAPHTHALENE BALLS 3
- NAPHTHALENE FOR SYNTHESIS
- Naphthalene, Recrystallized, Reagent
- NAPHTHALENE, REFINED
- NAPHTHALENE, SCINTILLATION GRADE
- Naphthalin
- Naphthaline
- NAPTHALENE (HIGH PURITY)
- REFINED NAPHTHALENE
- White tar
- Dezodorator
- Naftalen
- NAPHTHALENE
- Industrial naphthalene
- PAH-Mix 13 10-100 microg/mL in Acetonitrile
- NCGC00259553-01
- NAPHTHALENE [MART.]
- Naphthalene, molten
- naphtaline
- EPA Method 610 Additions PAH Mixture 445 5-100 microg/mL in Acetonitrile
- EPH NJ Rev. 2 Aliphatics Mixture 45 2000 microg/mL in Hexane:Carbon disulfide (80:20)
- F0001-2217
- BIDD:ER0665
- NA2304
- LS-1917
- EN300-21626
- Naftalen [Polish]
- NCGC00090793-02
- naftaleno
- 72931-45-4
- L001166
- Naphthalene, 98%
- RCRA waste no. U165
- NCGC00254058-01
- Naphthalinum
- BS-22320
- PAH Mixture 933 20 microg/mL in Dichloromethane
- Z104506008
- PAH Mix 61 100-2000 microg/mL in Acetone/Methanol
- PAH-Mix 14 2000 microg/mL in Acetone/Benzene
- DTXSID8020913
- NAPHTHALINUM [HPUS]
- EC 202-049-5
- Naphthalene, molten [UN2304] [Flammable solid]
- Naphtalinum
- HJ 478-2009 PAH Mixture 200 microg/mL in Acetonitrile
- NAPHTHALENE [MI]
- InChI=1/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8
- NAPHTHALENE (1,2,3,4,5,6,7,8-D8)
- PAH Mixture 1014 2000 microg/mL in Benzene:Dichloromethane
- PAH-Mix 14 10 microg/mL in Cyclohexane
- PAH Mixture 938 20-1000 microg/mL in Acetonitrile:Methanol
- Naphthalene 100 microg/mL in Acetonitrile
- N0885
- UN 1334
- Naphthalene [BSI:ISO]
- Naphthalene, suitable for scintillation, >=99%
- MLS001055498
- Tox21_202004
- D97670
- EPA Method 505 Stock Standard Mixture 375 100 microg/mL in Toluene
- Mothballs
- Naphthalene (molten)
- Naphthalene-1,2,3,4-13C4
- PAH Mixture 16 0.8-8.5 microg/mL in Acetonitrile
- SMR000677944
- Naphthalene, crude or refined
- HJ 646-2013,HJ 805-2016,HJ 950-2018 PAH Mixture 710 200 microg/mL in Acetone:n-Hexane
- Naphthalene, 99%
- NAPHTHALENE [ISO]
- PAH-Mix 197 10 microg/mL in Cyclohexane
- NAPHTHALENE (IARC)
- AMY22299
- ISO 15753:2006 PAH Mixture 374 100 microg/mL in Toluene
- UN1334
- MFCD00001742
- NCGC00090793-04
- NA1334
- CHEMBL16293
- Naphthalene,(S)
- SR-01000854997-2
- Naphthalene - DSC calibration standard
- EPA Method 525.2 Semi-Volatile Mix, 29-5 in Acetone
- naphthalen
- C10H8
- 287399-39-7
- NTM (CHRIS Code)
- PAH-Mix 14 10 microg/mL in Acetonitrile
- Naphthalene 100 microg/mL in Methanol
- 68412-25-9
- NAPHTHALENE [WHO-DD]
- DTXCID00913
- PAH-Mix 9 10 microg/mL in Cyclohexane
- Naphthalene, crude
- CAS-91-20-3
- Naphthalene 10 microg/mL in Cyclohexane
- Caswell No. 587
- Mighty RD1
- UNII-2166IN72UN
- Naphthalene, certified reference material, TraceCERT(R)
- PAH Mixture 937 500 microg/mL in Acetonitrile:Acetone:Toluene (6:3:1)
- NAPHTHALENE-1,4-D2
- Naphthalene, Pharmaceutical Secondary Standard; Certified Reference Material
- Sewage sludge - PAHs
- FT-0672611
- NSC 37565
- RCRA waste number U165
- NCGC00090793-03
- PAH-Mix 158 10 microg/mL in Acetonitrile
- NCI-C52904
- PAH-Mix 18 10 microg/mL in Acetonitrile
- Q179724
- NCGC00090793-01
- CCRIS 1838
- EPH MA Aromatics Mixture 44 1000 microg/mL in Dichloromethane
- PAH Mixture 390 1000 microg/mL in Dichloromethane
- PAH Mixture 934 100 microg/mL in Dichloromethane
- NCGC00090793-05
- PAH Mixture 932 200 microg/mL in Dichloromethane
- PAH-Mix 9 10 microg/mL in Acetonitrile
- Tox21_300008
- Naphthalene, molten [UN2304] [Flammable solid]
- HMS3039N15
- NAPHTHALENE (MART.)
- 2166IN72UN
- Tox21_111023
- PAH-Mix 25 2000 microg/mL in Acetone/Benzene
- Mighty 150
- HSDB 184
- Naphthalene, for synthesis, 98.5%
- Naphthalene, analytical standard
- FT-0651884
- PAH Mixture 936 5-100 microg/mL in Acetonitrile
- Na-Cemmix
- C00829
- PAH Mix 63 1000 microg/mL in Toluene
- 2-naphthalen
- SR-01000854997
- Melting point standard 79-81C, analytical standard
- OEKO-TEX PAH Mixture 575 500 microg/mL in Dichloromethane
- EPA Method 610 PAH Mixture 559 100-2000 microg/mL in Methanol:Dichloromethane
- UN2304
- 91-20-3
- NAPHTHALENE [IARC]
- EPA Method 610/ 8100 PAH Mixture 2000 microg/mL in Benzene:Dichloromethane
- EPA Pesticide Chemical Code 055801
- WLN: L66J
- PAH Mixture 627 0.5 microg/mL in Hexane
- PAH-Mix 45 10 microg/mL in Cyclohexane
- Naphtalene [ISO:French]
- Naphthalene 10 microg/mL in Acetonitrile
- PAH-Mix 9 100 microg/mL in Acetonitrile
- NAPHTHALENE [USP-RS]
- NSC-37565
- naftalina
- AI3-00278
- BDBM50159249
- USEPA/OPP Pesticide Code 055801
- FT-0672612
- 2-Naphthalene
- PAH-Mix 39 10-100 microg/mL in Acetonitrile
- AKOS000119977
- Naphthalene, crude or refined [UN1334] [Flammable solid]
- EINECS 202-049-5
- PAH Mix 64 2000 microg/mL in Benzene/Dichloromethane
- ISO 17993 Stock Standard Mixture 364 10 microg/mL in Acetonitrile
- CHEBI:16482
- SVOC Mixture 245 2000 microg/mL in Dichloromethane
- PAH Mixture 1009 2000 microg/mL in Benzene:Dichloromethane
- Naphthalene, crude or refined [UN1334] [Flammable solid]
- Naphthalene, United States Pharmacopeia (USP) Reference Standard
- NAPHTHALENE [HSDB]
- UN 2304
- PAH-Mix 45 10 microg/mL in Acetonitrile
- 25135-16-4
- River sediment - PAHs
- STL282720
- PAH-Mix 9 100 microg/mL in Cyclohexane
- NSC37565
- Naphthalene - Melting point
- PAH Mixture 635 0.2 microg/mL in Hexane
- N0004
- PAH Mixture 163 2000 microg/mL in Dichloromethane
- PAH Mixture for ZEK 01.4-08 1000 microg/mL in Dichloromethane
- Naphthalene, SAJ first grade, >=98.0%
- SVOC Mixture 246 2000 microg/mL in Dichloromethane, Second source
- NAPHTHALENE (USP-RS)
- Naphtalene (ISO:French)
- NS00008377
- Naphthalene in Methanol
- MLSMR
- Naphthalene,99%
- 31807-65-5
- SBI-0654024.0001
- DB-361346
- DTXSID201315549
- 1,4-naphthalenediyl
- +Expand
-
- MFCD00001742
- UFWIBTONFRDIAS-UHFFFAOYSA-N
- 1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H
- C1C=C2C(C=CC=C2)=CC=1
- 1421310
Computed Properties
- 128.06300
- 0
- 0
- 0
- 128.0626
- 10
- 80.6
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0
Experimental Properties
- 2.83980
- 0.00000
- 6370
- 1.5821
- 30 mg/L (25 ºC)
- 218 °C(lit.)
- 80-82 °C (lit.)
- 0.03 mmHg ( 25 °C)
- Fahrenheit: 176 ° f < br / > Celsius: 80 ° C < br / >
- 3799
- methanol: soluble50mg/mL, clear, colorless
- 200 μg/mL in methanol
- White volatile crystals with mild aromatic odor, crude naphthalene with coal tar odor. [1]
- Insoluble in water, soluble in absolute ethanol, ether, benzene. [15]
- Sensitive to humidity
- 0.99
Naphthalene Security Information
- GHS07 GHS08 GHS09
- QJ0525000
- 3
- 4.1
- S36/37-S46-S60-S61-S62-S45-S16-S7
- III
- R22; R40; R50/53
- Xn N
- UN 1334 4.1/PG 3
- H302,H351,H410
- P273,P281,P501
- dangerous
- room temp
- III
- 22-40-50/53
- Warning
- Yes
- 0.9-5.9%(V)
- 4.1
Naphthalene Customs Data
- 2707400000
-
China Customs Code:
2902902000Overview:
2902902000 Refined naphthalene.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:2.0%.general tariff:35.0%
Summary:
2902902000 naphthalene.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:2.0%.general tariff:35.0%
Naphthalene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 500 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 550 °C
Reference
- Xylene isomers distribution in propane aromatization over ZRP zeolitesShiyou Huagong, 2005, 34(9), 835-839,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate , Gold, compd. with nickel (1:1) Solvents: Water ; 100 h, 330 °C
Reference
- Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 CatalystsPetroleum Chemistry, 2022, 62(9), 1107-1125,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Dimethylglyoxime Catalysts: Cobalt diacetate , 2-Chloroanthraquinone Solvents: 1,2-Dichloroethane ; 30 min, rt; 36 h, rt
Reference
- Site-Selective Acceptorless Dehydrogenation of Aliphatics Enabled by Organophotoredox/Cobalt Dual CatalysisJournal of the American Chemical Society, 2021, 143(40), 16470-16485,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium formate Catalysts: 1,2-Bis(dicyclohexylphosphino)ethane , (SP-4-3)-(2,2-Dimethylpropanoato-κO)[1,1′-(1,2-ethanediyl)bis[1,1-dicyclohexylph… Solvents: Toluene ; 24 h, 120 °C
Reference
- Efficient and selective hydrogenation of C-O bonds with a simple sodium formate catalyzed by nickelChemical Communications (Cambridge, 2018, 54(12), 1521-1524,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Methyldimethoxysilane Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: Toluene ; rt; 12 h, 80 °C; cooled
Reference
- Nickel-catalyzed reductive cleavage of aryl-oxygen bonds in alkoxy- and pivaloxyarenes using hydrosilanes as a mild reducing agentChemical Communications (Cambridge, 2011, 47(10), 2946-2948,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Oxygen , Sodium borohydride Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel Solvents: Dimethylformamide ; 18 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditionsMolecular Catalysis, 2022, 524,,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: Gold (unsupported nanoporous) Solvents: Methanol ; 77 h, 5 atm, 100 °C
Reference
- Hydrodebromination of Aromatic Bromides Catalyzed by Unsupported Nanoporous Gold: Heterolytic Cleavage of Hydrogen MoleculeChemCatChem, 2020, 12(19), 4951-4957,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Benzene ; 15 min, 50 °C
Reference
- Highly efficient decomposition of aromatic polycarbosilane by treatment with trifluoromethanesulfonic acidKobunshi Ronbunshu, 2010, 67(5), 326-335,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane , Potassium iodide Solvents: Dimethyl sulfoxide , Water
Reference
- A convenient method for the protodesilylation of aryltrimethylsilanesTetrahedron Letters, 1995, 36(28), 5093-4,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: 2,2,2-Trifluoroethanol , 1,2-Dichloroethane ; 24 h, rt
Reference
- Protodesilylation of Arylsilanes by Visible-Light PhotocatalysisOrganic Letters, 2022, 24(8), 1689-1694,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: 9,10-Dicyanoanthracene Solvents: Acetonitrile , Dichloromethane
Reference
- Cycloreversion of 2,3-disilabicyclo[2.2.2]octa-5,7-dienes induced by electron transferBulletin of the Chemical Society of Japan, 1993, 66(1), 344-6,
Synthetic Circuit 16
Reaction Conditions
Reference
- Chemistry of organosilicon compounds. 147. Photochemical generation of tetramethyldisilene and photoinduced 1,2-silyl-migrationTetrahedron Letters, 1981, 22(25), 2417-20,
Synthetic Circuit 17
Reaction Conditions
Reference
- Reversible di-π-methane rearrangements of bicyclic organosilicon compoundsJournal of Organometallic Chemistry, 1981, 212(1),,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sodium hydride ; 10 min, 7.8 bar, 190 °C
Reference
Solvent-free microwaves assisted amination of haloarenes by aromatic nucleophilic substitution
International Electronic Conference on Synthetic Organic Chemistry,
2011,
,
,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Tetralin ; 3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Journal of Material Cycles and Waste Management,
2023,
25(5),
3005-3020
,
Synthetic Circuit 22
Reaction Conditions
1.1 Catalysts: Aluminum , Silica ; 30 - 800 °C
Reference
Catalytic pyrolysis of polyethylene and polypropylene over desilicated beta and al-msu-f
Catalysts,
2018,
8(11),
501/1-501/15
,
Naphthalene Raw materials
- 1,3,5-Triethylbenzene
- 1,2,3,4-Tetrahydronaphthalene
- Propanoic acid,2,2-dimethyl-, 2-naphthalenyl ester
- 1,8-Dibromonaphthalene
- Naphthalene,1-(trimethylsilyl)-
- 1,4-Etheno-2,3-disilanaphthalene, 1,2,3,4-tetrahydro-2,2,3,3-tetramethyl-
- 1-Fluoronaphthalene
- Glycerol
- Sulfate Lignin
Naphthalene Preparation Products
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- 1-Ethylnaphthalene (1127-76-0)
- Methylnaphthalene (1321-94-4)
- Pyrrolidine, 1-(2-naphthalenyl)- (13672-14-5)
- 1,3-DIETHYLBENZENE (141-93-5)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- Cyclopropane,1,1-dimethyl- (1630-94-0)
- 7-Methylbenzofuran (17059-52-8)
- Benzene, 1,2-dipropyl- (17171-71-0)
- 2-methoxy-3-methylphenol (18102-31-3)
- Cyclopropane, 1-ethyl-2-methyl- (19217-47-1)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- 4-Ethylguaiacol (2785-89-9)
- Naphthalene, 1,2,3,4-tetrahydro-5-methyl- (2809-64-5)
- Naphthalene, trimethyl- (28652-77-9)
- 2-Ethyl-m-xylene (2870-04-4)
- Dimethylnaphthalene, mixture of isomers (28804-88-8)
- Benzene, 1-ethyl-2,3,4,5-tetramethyl- (31365-99-8)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 3,4-Octadiene,7-methyl- (37050-05-8)
- 2-Ethyl-4-methylphenol (3855-26-3)
- Naphthalene,1,2,3,4-tetrahydro-2-methyl- (3877-19-8)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- (42205-08-3)
- 2-Methylbenzofuran (4265-25-2)
- Pentane, methyl- (43133-95-5)
- 3-Heptene, 4-methyl- (4485-16-9)
- 2,3-dimethyl-1H-indene (4773-82-4)
- Indane (496-11-7)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- o-Cymene (527-84-4)
- Hexadecane (544-76-3)
- 2,6-Dimethoxytoluene (5673-07-4)
- 1,5-Dimethylnaphthalene (571-61-9)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- cis-2-Butene (590-18-1)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- Tridecane (629-50-5)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 1-Phenyl-1-propyne (673-32-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 1-Methylindan (767-58-8)
- 1-Methyl-1H-indene (767-59-9)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 2-Pentene, 3-ethyl- (816-79-5)
- 1-(Naphthalen-1-yl)pyrrolidine (82238-92-4)
- 1H-Indene,2,3-dihydro-2-methyl- (824-63-5)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 1,2,4-Triethylbenzene (877-44-1)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- 1,3-Diisopropylbenzene (99-62-7)
Naphthalene Related Literature
-
1. Novel azacrown ether-containing spiro[indoline-2,3′-naphthoxazines]: design, synthesis and cation-dependent photochromismOlga A. Fedorova,Sergey P. Gromov,Yulia V. Pershina,Sergey S. Sergeev,Yuri P. Strokach,Valeri A. Barachevsky,Michael V. Alfimov,Gérard Pèpe,André Samat,Robert Guglielmetti J. Chem. Soc. Perkin Trans. 2 2000 563
-
Arpita Paikar,Apurba Pramanik,Tanmay Das,Debasish Haldar Polym. Chem. 2017 8 396
-
Charles Blachford Mansfield Q. J. Chem. Soc. 1849 1 244
-
Adolph Strecker Q. J. Chem. Soc. 1851 3 243
-
Roland Feiner,Nikolaus Schwaiger,Hannes Pucher,Lisa Ellmaier,Michael Derntl,Peter Pucher,Matth?us Siebenhofer RSC Adv. 2014 4 34955
-
Sasikumar Muthusamy,Cheng Peng,Jack C. Ng Toxicol. Res. 2016 5 1160
-
Christian Becker,Jan Schwabedissen,Beate Neumann,Hans-Georg Stammler,Norbert W. Mitzel Dalton Trans. 2022 51 6547
-
Xue-Quan Zhou,Qian Sun,Lin Jiang,Si-Tong Li,Wen Gu,Jin-Lei Tian,Xin Liu,Shi-Ping Yan Dalton Trans. 2015 44 9516
-
Soumen Ghosh,Aniruddha Ganguly,Arghyadeep Bhattacharyya,Md. Akhtarul Alam,Nikhil Guchhait RSC Adv. 2016 6 67693
-
10. Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tarChao Gai,Yuping Dong,Shuai Yang,Zhaoling Zhang,Jingcui Liang,Jingdong Li RSC Adv. 2016 6 83154